2-(Diisopropylamino)ethanethiol
Overview
Description
2-(Diisopropylamino)ethanethiol is a chemical compound with the molecular formula C8H19NS . It is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol .
Molecular Structure Analysis
The molecular weight of 2-(Diisopropylamino)ethanethiol is 161.308 . The IUPAC Standard InChI is InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Diisopropylamino)ethanethiol are as follows :Scientific Research Applications
Radiation Protection and Cell Cycle Effects
One significant application of a derivative of 2-(Diisopropylamino)ethanethiol, specifically 2-[(aminopropyl)amino]ethanethiol (WR-1065), is its role in radiation protection. It has been shown to protect cells from radiation-induced damage, particularly by inhibiting topoisomerase IIα activity in CHO K1 cells. This inhibition leads to an accumulation of cells in the G2 phase of the cell cycle, indicating a potential mechanism for radiation protection (Grdina et al., 1994). Similarly, another study noted the anti-mutagenic and anti-neoplastic effects of WR1065 when administered during gamma-ray irradiation (Hill et al., 1986).
Chemical Synthesis and Reaction Intermediates
The reaction of derivatives of 2-(Diisopropylamino)ethanethiol with S2Cl2 has been studied for the preparation of various chemical compounds. For instance, the reaction of N-(2-chloroethyl)diisopropylamine with S2Cl2 enables the preparation of tricyclic bisdithiolothiazines, demonstrating the versatility of these compounds in chemical synthesis (Marcos et al., 1998).
Conformational Studies and Bonding
Research into the molecular structure of 2-(N,N-Dimethylamino)ethanethiol, a related compound, has revealed important insights into its conformational changes and bonding characteristics. This compound exhibits different conformations depending on the pH, highlighting the significance of intramolecular hydrogen bonding (Ohno et al., 2003).
Development of Chemical Detection Methods
The development of colorimetric detectors for 2-(dialkylamino)ethanethiols, which are precursors of nerve agents, is another application. These detectors are based on the reaction with chromogenic reagents, facilitating the identification of these compounds in various environments (Pitschmann et al., 2014).
Template for Nanoparticle Preparation
2-(Diisopropylamino)ethanethiol has been used in the preparation of silica-coated nanoparticles. This process involves using shell cross-linked micelles as templates, demonstrating the compound’s utility in nanotechnology and material science (Li et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVKYXDCOHPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCS)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS | |
Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41480-75-5 (hydrochloride) | |
Record name | 2-(N,N-Diisopropylamino)ethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074797 | |
Record name | N,N-(2-diisopropylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |
Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-(Diisopropylamino)ethanethiol | |
CAS RN |
5842-07-9 | |
Record name | 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30046 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diisopropylaminoethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5842-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N,N-Diisopropylamino)ethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-(2-diisopropylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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